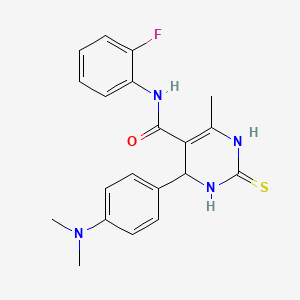
tert-butyl3,8-dioxoazecane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl3,8-dioxoazecane-1-carboxylate is an organic compound belonging to the class of carboxylic acid esters These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom
Vorbereitungsmethoden
The synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate can be achieved through several synthetic routes. One common method involves the transesterification of β-keto esters with tert-butyl alcohol. This reaction typically requires a catalyst and proceeds under mild conditions . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide, which proceeds smoothly under metal-free conditions . Industrial production methods often involve large-scale transesterification processes, which are optimized for high yield and selectivity.
Analyse Chemischer Reaktionen
tert-butyl3,8-dioxoazecane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used. Additionally, tert-butyl 3,8-dioxoazecane-1-carboxylate can undergo thermal decomposition, which involves the cleavage of C–O and C–C bonds .
Wissenschaftliche Forschungsanwendungen
tert-butyl3,8-dioxoazecane-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactions. In industry, it is used in the production of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl 3,8-dioxoazecane-1-carboxylate involves its interaction with various molecular targets and pathways. For example, it can act as an electrophile in oxidation reactions, where it forms reactive intermediates that can further react with nucleophiles . The specific molecular targets and pathways involved depend on the context in which the compound is used. In some cases, it may interact with enzymes or other proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
tert-butyl3,8-dioxoazecane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate and di-tert-butyl azodicarboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. For example, di-tert-butyl azodicarboxylate is commonly used in Mitsunobu reactions, while tert-butyl 3,8-dioxoazecane-1-carboxylate is more versatile in its applications . The unique properties of tert-butyl 3,8-dioxoazecane-1-carboxylate make it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 3,8-dioxoazecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUVUUNDMBFHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CCCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)




![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2868439.png)


amine hydrochloride](/img/structure/B2868445.png)

